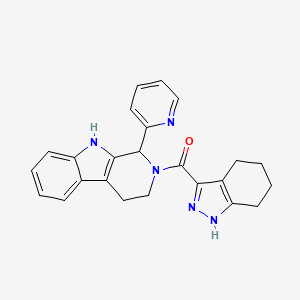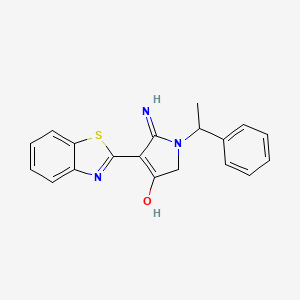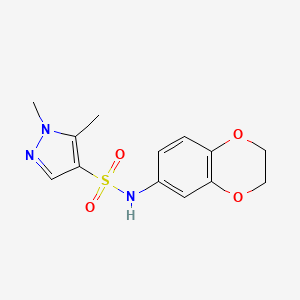![molecular formula C14H17NO3 B6001229 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6001229.png)
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as FANCD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclohexanedione derivatives and has been found to exhibit several interesting properties that make it a valuable tool in various fields of study.
Mécanisme D'action
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione inhibits aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent and specific inhibitory activity against aldose reductase, making it a valuable tool for studying the role of this enzyme in diabetic complications. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in scientific research. One potential application is in the development of new drugs for the treatment of diabetes and its complications. This compound could also be used as a tool for studying the role of aldose reductase in other diseases, such as cardiovascular disease and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective properties of this compound.
Méthodes De Synthèse
The synthesis of 2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the condensation of 2-furylacetaldehyde and 5,5-dimethyl-1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-{[(2-furylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively used in scientific research due to its ability to act as a potent inhibitor of aldose reductase, an enzyme that is involved in the development of diabetic complications. It has also been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDIHSGDQLKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6001172.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6001180.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6001185.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-methyl-3-(4-phenoxyphenyl)-1H-pyrazole](/img/structure/B6001190.png)

![6-[3-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6001208.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B6001219.png)
![2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6001221.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
